4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is an organic compound that features a pyridine ring substituted with a propan-2-yl group at the 5-position and a benzonitrile moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 5-(Propan-2-yl)pyridin-2-amine with a suitable benzonitrile derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Propan-2-yl)pyridin-2-amine: A related compound with a similar pyridine structure but without the benzonitrile moiety.
4-(Propan-2-yl)pyridine: Another similar compound with a propan-2-yl group on the pyridine ring but lacking the benzonitrile group.
Uniqueness
4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile is unique due to the presence of both the propan-2-yl group and the benzonitrile moiety, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(5-propan-2-ylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H14N2/c1-11(2)14-7-8-15(17-10-14)13-5-3-12(9-16)4-6-13/h3-8,10-11H,1-2H3 |
InChI Key |
QIMVROCXUUXFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.